Kinetic Mechanism: Reversible Slow-Binding Inhibition Distinct from Sivelestat and Alvelestat
Midesteine (MR-889) inhibits human leukocyte elastase via a reversible, slow-binding, fully competitive mechanism, characterized by a defined association rate (kon) and dissociation rate (koff) [1]. This is distinct from the competitive but non-slow-binding inhibition of Sivelestat and the high-affinity, rapid-binding inhibition of Alvelestat [2][3]. The kinetic constants for MR-889 were determined as kon = 2363 ± 15 M⁻¹sec⁻¹, koff = 3.01 ± 0.34 × 10⁻³ sec⁻¹, yielding a Ki (koff/kon) of 1.27 ± 0.15 μM [1].
| Evidence Dimension | Inhibition Kinetics (Ki / kon / koff) |
|---|---|
| Target Compound Data | Ki = 1.38 μM (steady-state); Ki = 1.27 ± 0.15 μM (kinetic); kon = 2363 M⁻¹s⁻¹; koff = 3.01 × 10⁻³ s⁻¹ |
| Comparator Or Baseline | Sivelestat (ONO-5046): IC50 = 44 nM, Ki = 200 nM; Alvelestat (AZD9668): Ki = 9.4 nM |
| Quantified Difference | MR-889 Ki is ~6.9-fold higher than Sivelestat (1.38 μM vs. 200 nM) and ~147-fold higher than Alvelestat (1.38 μM vs. 9.4 nM). |
| Conditions | Pre-steady-state kinetic analysis; 37°C, pH 7.40; tetrapeptide substrate for MR-889; steady-state assays for comparators. |
Why This Matters
The slow-binding, reversible kinetics of Midesteine confer a unique temporal inhibition profile that may be advantageous for modulating chronic, low-grade elastase activity, whereas high-affinity, rapid-binding inhibitors may have different functional consequences in vivo.
- [1] Baici, A., Pelloso, R., & Horler, D. (1990). The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound. Biochemical Pharmacology, 39(5), 919-924. View Source
- [2] TargetMol. (n.d.). Sivelestat (ONO-5046) product information. Retrieved April 18, 2026, from targetmol.cn View Source
- [3] Alvelestat (AZD9668) - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved April 18, 2026, from probes-drugs.org View Source
